molecular formula C18H22N2O4S B2661384 5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide CAS No. 2195952-27-1

5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide

Cat. No.: B2661384
CAS No.: 2195952-27-1
M. Wt: 362.44
InChI Key: DMDIMFCXACMRPI-UHFFFAOYSA-N
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Description

5-({3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}sulfonyl)-2-methoxybenzamide is a complex organic compound featuring a unique bicyclic structureThe presence of the 8-azabicyclo[3.2.1]octane scaffold, a nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}sulfonyl)-2-methoxybenzamide typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including nucleophilic attack and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Flow chemistry and continuous processing techniques can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide is unique due to the presence of the sulfonyl and methoxybenzamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, solubility, and potential for specific interactions with biological targets .

Properties

IUPAC Name

5-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-7-6-15(10-16(17)18(19)21)25(22,23)20-13-4-5-14(20)9-12(8-13)11-2-3-11/h6-7,10,13-14H,2-5,8-9H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDIMFCXACMRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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